4',5-Difluorobiphenyl-2-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4’,5-Difluorobiphenyl-2-carbonitrile involves several steps. One common method is the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. This reaction leads to the formation of the intermediate 2-bromo-5-fluorobenzonitrile , which can then be further transformed into 4’,5-Difluorobiphenyl-2-carbonitrile .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Grafting and Surface Modification

The research on carbon and metallic surface modification without electrochemical induction highlights the spontaneous formation of multilayer coatings, potentially relevant for creating protective layers or enhancing material properties without requiring an external electrical input (Adenier et al., 2005).

Corrosion Inhibition

Several studies have identified carbonitrile derivatives as effective corrosion inhibitors for metals. These compounds exhibit high inhibition efficiency, potentially due to their ability to form a protective layer on the metal surface, which could be leveraged in extending the lifespan of metal components in corrosive environments (Yadav et al., 2016); (Verma et al., 2015).

Photophysical Properties

Investigations into the solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives provide insights into how these compounds interact with light and their potential applications in photovoltaics or optoelectronic devices by understanding their photophysical properties in different solvent environments (Dappour et al., 2019).

Hydrothermal Synthesis

The clean and safe synthesis method for related biphenyl carbonitrile compounds under hydrothermal conditions suggests a potential pathway for synthesizing 4',5-Difluorobiphenyl-2-carbonitrile with high yield and purity. This method emphasizes environmentally friendly processes, which could be crucial for industrial scale-up (Wang et al., 2013).

Novel Material Properties

Functionalized graphdiyne nanowires incorporating carbonitrile groups demonstrate exceptional mechanical and electronic properties, hinting at the potential of 4',5-Difluorobiphenyl-2-carbonitrile in forming novel nanomaterials for use in future technologies, including information storage and semiconducting devices (Klappenberger et al., 2018).

Propiedades

IUPAC Name |

4-fluoro-2-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSRJBNKMXYLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Difluorobiphenyl-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

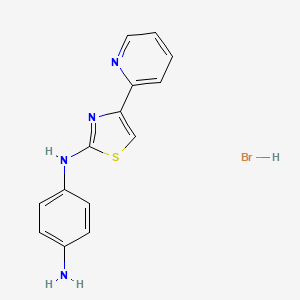

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)

![3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1389584.png)

![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)

![N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389597.png)

![3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389599.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride](/img/structure/B1389600.png)